
(1-Isobutylpyrrolidin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Isobutylpyrrolidin-3-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The “isobutyl” indicates a four-carbon branch attached to the pyrrolidine ring, and “methanol” suggests the presence of a hydroxyl (-OH) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the isobutyl and methanol groups attached. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrrolidine ring and the functional groups present. The methanol group (-OH) is a common site of reactivity in many compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanol group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación
Biomimetic Chelating Ligand Precursors
(1-Isobutylpyrrolidin-3-yl)methanol and its derivatives may play a role in the synthesis of biomimetic chelating ligands. A related compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, demonstrates the potential of these structures as precursors in the synthesis of such ligands, providing a pathway to mimic biological chelation processes and possibly influence metal ion transport and storage in synthetic systems (Gaynor et al., 2023).
Asymmetric Synthesis and Organocatalysis
The compound exhibits potential in asymmetric synthesis and organocatalysis. Bis-(3,5-dimethylphenyl)(( S )-pyrrolidin-2-yl)methanol, related to (1-Isobutylpyrrolidin-3-yl)methanol, has been used as an efficient bifunctional organocatalyst for enantioselective Michael addition of malonate esters to nitroolefins, indicating that pyrrolidinemethanol structures can be pivotal in promoting enantioselectivity in synthetic organic reactions (Lattanzi, 2006).
Synthesis of Polyheterocyclic Compounds
(1-Isobutylpyrrolidin-3-yl)methanol derivatives could be involved in the construction of unique polyheterocyclic systems. For instance, a multicomponent reaction involving a similar structure, l-proline, resulted in the formation of nine-membered pyrrolo[1',2':1,9]azonino[6,5,4-cd]indoles, demonstrating the versatility of pyrrolidine structures in synthesizing complex organic compounds with potential applications in material science and pharmaceuticals (Cao et al., 2019).
Methanol Synthesis Catalysis
Compounds structurally related to (1-Isobutylpyrrolidin-3-yl)methanol could have implications in catalysis, particularly in the synthesis of methanol. Research on methanol synthesis catalysts incorporating rare earth elements, which show structural resemblance to (1-Isobutylpyrrolidin-3-yl)methanol, has indicated improved catalytic performance due to the unique chemical and physical properties of these elements (Richard & Fan, 2018).
Coordination Compounds and Catalysis
The compound's derivatives could also be utilized in the synthesis of coordination compounds with potential applications in catalysis. For example, the synthesis of nickel complexes with bidentate N,O-type ligands, which are structurally similar to (1-Isobutylpyrrolidin-3-yl)methanol, demonstrated applications in the catalytic oligomerization of ethylene, highlighting the role these structures can play in industrial catalysis (Kermagoret & Braunstein, 2008).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(2-methylpropyl)pyrrolidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)5-10-4-3-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWDHDUWKQHHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592197 |
Source


|
| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isobutylpyrrolidin-3-yl)methanol | |
CAS RN |
910442-13-6 |
Source


|
| Record name | 1-(2-Methylpropyl)-3-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

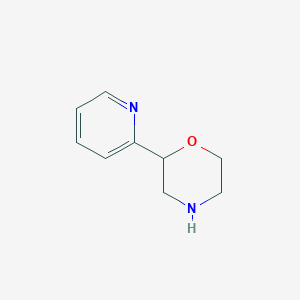
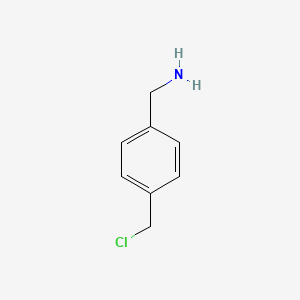
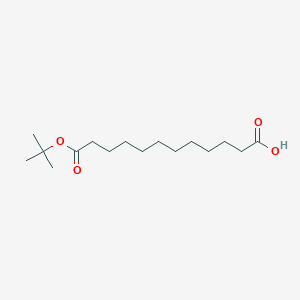
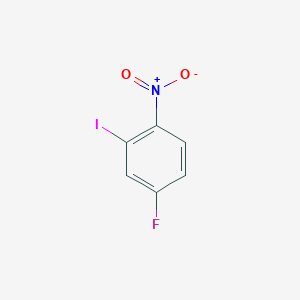
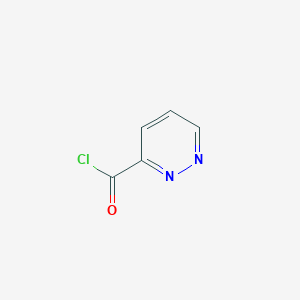
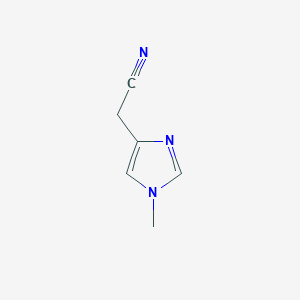
![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)
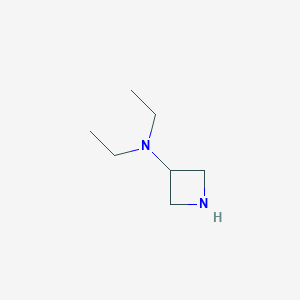

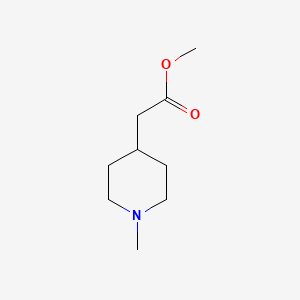


![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)
